molecular formula C19H15F3N6O2 B12125999 1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B12125999
M. Wt: 416.4 g/mol
InChI Key: OFNGGMMPGNUHAW-UHFFFAOYSA-N
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Description

1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that features a spiro-indole structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the trifluoromethyl group and the indole moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then condensed with ethyl cyanoacetate, followed by cyclization to yield the desired spiro-indole compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions that are activated by the electron-donating amino group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other indole derivatives, such as:

The uniqueness of 1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one lies in its spiro structure and the presence of the trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15F3N6O2

Molecular Weight

416.4 g/mol

IUPAC Name

1'-acetyl-2-amino-6-[3-(trifluoromethyl)anilino]spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

InChI

InChI=1S/C19H15F3N6O2/c1-10(29)28-14-8-3-2-7-13(14)18(15(28)30)26-16(23)25-17(27-18)24-12-6-4-5-11(9-12)19(20,21)22/h2-9H,1H3,(H4,23,24,25,26,27)

InChI Key

OFNGGMMPGNUHAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N

Origin of Product

United States

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